methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a cyclopentanecarboxylate group, and a dimethylcarbamoyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine derivatives with cyclopentanecarboxylate esters under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts, such as palladium or platinum-based catalysts, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrrolo[2,3-d]pyrimidine core is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: A reagent used for transferring dimethylcarbamoyl groups to other molecules.
Pyrido[2,3-d]pyrimidines: Compounds with similar core structures but different substituents, known for their biological activities.
Cyclopentanecarboxylates: Esters with a cyclopentane ring, used in various organic syntheses.
Uniqueness
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylcarbamoyl group enhances its potential as an enzyme inhibitor, while the pyrrolo[2,3-d]pyrimidine core provides a scaffold for interactions with nucleic acids.
Biological Activity
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its implications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈ClN₄O₂
- Molecular Weight : 306.77 g/mol
- CAS Number : 1211443-61-6
Structural Characteristics
The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and a dimethylcarbamoyl moiety enhances its pharmacological potential.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolopyrimidine, including the compound , exhibit promising anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:
- CDK4/9 Inhibition : The compound has been identified to repress cyclin-dependent kinases (CDK4 and CDK9), which are crucial for cell cycle progression and transcriptional regulation in cancer cells. This inhibition leads to cell cycle arrest and apoptosis .
- Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, contributing to the reactivation of tumor suppressor genes and promoting cancer cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies utilizing RAW264.7 macrophage cells have revealed that certain derivatives can significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS) . This effect is attributed to the inhibition of Toll-like receptors (TLR2 and TLR4), which play pivotal roles in the inflammatory response.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Molecular docking studies suggest that it can effectively interact with reactive oxygen species (ROS), thereby mitigating oxidative stress within cells . This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | CDK4/9 inhibition, HDAC inhibition | |
Anti-inflammatory | Inhibition of TLR2 and TLR4 | |
Antioxidant | Scavenging ROS |
Case Study: In Vivo Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of pyrrolopyrimidine derivatives, including this compound, against various cancer models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .
Properties
Molecular Formula |
C16H19ClN4O3 |
---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
methyl 1-[2-chloro-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H19ClN4O3/c1-20(2)13(22)11-8-10-9-18-15(17)19-12(10)21(11)16(14(23)24-3)6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
FAOBERWEMJGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3(CCCC3)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.